2-(1-Amino-4-phenylimidazol-2-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide
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Overview
Description
The compound “2-(1-Amino-4-phenylimidazol-2-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide” is a complex organic molecule that contains several functional groups, including an imidazole ring, a sulfanyl group, a propanamide group, and a cyanocyclohexyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are typically used to establish the structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the imidazole ring might participate in aromatic substitution reactions, while the amide group could be involved in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .Scientific Research Applications
Synthesis and Structural Characterization
Research on related compounds often focuses on the synthesis of heterocyclic compounds incorporating sulfonamide moieties, which are of interest due to their biological activities. For example, studies have detailed the synthesis of azoles incorporating sulfonamide groups, demonstrating methods to access a variety of substitution patterns on the 2-aminoimidazole core, a valuable pharmacophore (Giles et al., 2009; Farag et al., 2012). These methodologies enable the efficient construction of compounds with potential anticonvulsant, antimicrobial, and antitumor properties.
Antimicrobial and Antitumor Applications
Compounds structurally similar to the one have been evaluated for their antimicrobial and antitumor activities. Novel heterocyclic compounds bearing sulfonamide moieties have shown promising results against various bacterial strains (Azab et al., 2013). Furthermore, derivatives of 2-aminoimidazoles and related structures have been identified as potent antiprotozoal agents against pathogens like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica (Pérez‐Villanueva et al., 2013).
Photochemical and Environmental Studies
Additionally, the photochemical properties of sulfonamide-based compounds, like sulfamethoxazole, have been investigated, revealing insights into their photodegradation processes and environmental impacts (Zhou & Moore, 1994). These studies are crucial for understanding the environmental fate of such compounds, especially those used as pharmaceuticals.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(1-amino-4-phenylimidazol-2-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c1-14(17(25)23-19(13-20)10-6-3-7-11-19)26-18-22-16(12-24(18)21)15-8-4-2-5-9-15/h2,4-5,8-9,12,14H,3,6-7,10-11,21H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOZFZAETPVGQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SC2=NC(=CN2N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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